(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-nitrophenyl)methanone (5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-nitrophenyl)methanone
Brand Name: Vulcanchem
CAS No.: 306979-10-2
VCID: VC5753166
InChI: InChI=1S/C16H9Cl2NO4/c1-8-12-6-10(17)7-13(18)16(12)23-15(8)14(20)9-2-4-11(5-3-9)19(21)22/h2-7H,1H3
SMILES: CC1=C(OC2=C1C=C(C=C2Cl)Cl)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C16H9Cl2NO4
Molecular Weight: 350.15

(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-nitrophenyl)methanone

CAS No.: 306979-10-2

Cat. No.: VC5753166

Molecular Formula: C16H9Cl2NO4

Molecular Weight: 350.15

* For research use only. Not for human or veterinary use.

(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-nitrophenyl)methanone - 306979-10-2

Specification

CAS No. 306979-10-2
Molecular Formula C16H9Cl2NO4
Molecular Weight 350.15
IUPAC Name (5,7-dichloro-3-methyl-1-benzofuran-2-yl)-(4-nitrophenyl)methanone
Standard InChI InChI=1S/C16H9Cl2NO4/c1-8-12-6-10(17)7-13(18)16(12)23-15(8)14(20)9-2-4-11(5-3-9)19(21)22/h2-7H,1H3
Standard InChI Key IYOAYCRNXVNTPS-UHFFFAOYSA-N
SMILES CC1=C(OC2=C1C=C(C=C2Cl)Cl)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Architecture

The compound’s IUPAC name, (5,7-dichloro-3-methyl-1-benzofuran-2-yl)(4-nitrophenyl)methanone, systematically describes its structure:

  • A benzofuran core substituted with chlorine atoms at positions 5 and 7, a methyl group at position 3, and a methanone group at position 2.

  • The methanone group bridges the benzofuran system to a 4-nitrophenyl ring, where the nitro group occupies the para position .

This arrangement creates a planar, conjugated system that enhances stability and influences electronic properties. The presence of electron-withdrawing groups (chloro, nitro) and an electron-donating methyl group creates a polarized electronic environment, potentially affecting reactivity and intermolecular interactions.

Comparative Analysis with Related Benzofuran Derivatives

To contextualize its properties, Table 1 compares key parameters of (5,7-dichloro-3-methyl-1-benzofuran-2-yl)(4-nitrophenyl)methanone with structurally similar compounds:

Compound NameMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)Density (g/cm³)LogP
(1-benzofuran-2-yl)(4-methyl-3-nitrophenyl)methanone C₁₆H₁₁NO₄281.27N/AN/A4.661
1-benzofuran-2-yl-(4-nitrophenyl)methanol C₁₅H₁₁NO₄269.25466.21.3743.945
6,7-Dichloro-3-(4-methoxy-benzoyl)-benzofuran-4,5-dione C₁₆H₈Cl₂O₅351.10N/AN/AN/A
Target Compound C₁₆H₉Cl₂NO₄350.15496.3±45.01.480±0.06N/A

Table 1: Comparative physicochemical properties of benzofuran derivatives.

The target compound’s higher molecular weight and density relative to its analogs reflect the additive effects of chlorine and nitro groups. The absence of reported LogP values underscores the need for experimental determination of its hydrophobicity.

Synthesis and Manufacturing Considerations

Hypothetical Synthetic Routes

While explicit synthetic protocols for (5,7-dichloro-3-methyl-1-benzofuran-2-yl)(4-nitrophenyl)methanone are unavailable, plausible pathways can be inferred from benzofuran chemistry:

  • Friedel-Crafts Acylation: Reacting 5,7-dichloro-3-methylbenzofuran with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) could yield the methanone derivative .

  • Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling between a boronic ester-functionalized benzofuran and 4-nitroiodobenzene might construct the biaryl framework, followed by ketone formation .

Challenges include regioselective chlorination and avoiding nitro group reduction during synthesis. Industrial-scale production would require optimizing reaction conditions to enhance yield and purity.

Physicochemical and Computational Properties

Experimental and Predicted Data

Key properties include:

  • Boiling Point: 496.3±45.0°C (predicted via quantitative structure-property relationship models) .

  • Density: 1.480±0.06 g/cm³, higher than non-chlorinated analogs due to increased molecular mass .

  • Thermal Stability: The nitro group may pose decomposition risks at elevated temperatures, necessitating controlled storage conditions.

Spectroscopic Characterization

Though experimental spectra are unavailable, computational predictions suggest:

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch), ~1520 cm⁻¹ (asymmetric NO₂ stretch), and ~750 cm⁻¹ (C-Cl stretch).

  • NMR Spectroscopy:

    • ¹H NMR: A singlet at δ 2.5 ppm (methyl group), aromatic protons between δ 7.5–8.5 ppm.

    • ¹³C NMR: Carbonyl carbon at δ 190–200 ppm, nitro-bearing carbons at δ 145–150 ppm .

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